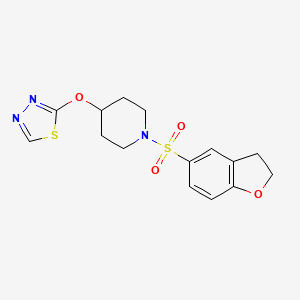
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Chemical Synthesis
Synthesis and Biological Evaluation : A study by Khalid et al. (2016) detailed the synthesis of a series of compounds including 1,3,4-oxadiazole derivatives, highlighting their biological activities. These compounds were synthesized through a multi-step process involving organic acids and evaluated for their inhibitory activity against butyrylcholinesterase (BChE), revealing significant potential in ligand-BChE binding affinity. The study emphasizes the importance of specific amino acid residues in the binding site stabilization for the highlighted compounds (Khalid et al., 2016).
Anti-cancer Activity : Al-Said et al. (2011) discovered novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting significant in-vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds showed better activity than the reference drug Doxorubicin, indicating their potential as anticancer agents (Al-Said et al., 2011).
Sulphur-Transfer Reagent : Bryce (1984) explored the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines, leading to the preparation of various sulfur–nitrogen heterocycles. This research demonstrated the versatility of such compounds in creating heterocyclic structures, contributing to the field of chemical synthesis (Bryce, 1984).
Antimicrobial and Anti-Bacterial Studies : Further studies by Khalid et al. (2016) on N-substituted derivatives of certain 1,3,4-oxadiazole compounds revealed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underlines the potential of these derivatives in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Agent Evaluation : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Their study showed that some synthesized compounds possess strong anticancer activities, highlighting the importance of further in-vivo studies for therapeutic applications (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c19-24(20,13-1-2-14-11(9-13)5-8-21-14)18-6-3-12(4-7-18)22-15-17-16-10-23-15/h1-2,9-10,12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUHPOBGXOJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)
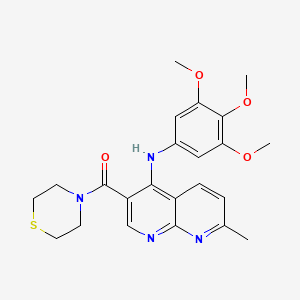
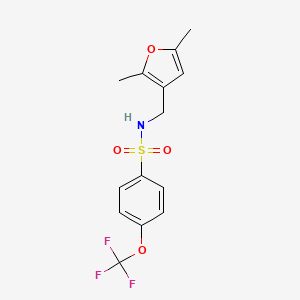
![N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2743367.png)
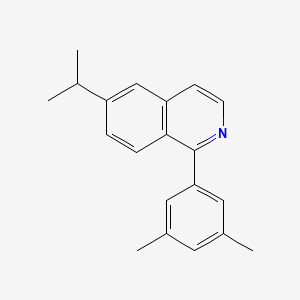
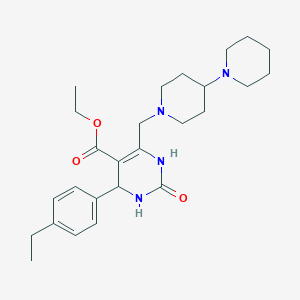
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743373.png)

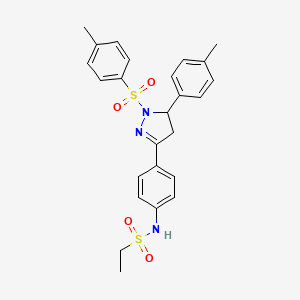
![6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2743378.png)
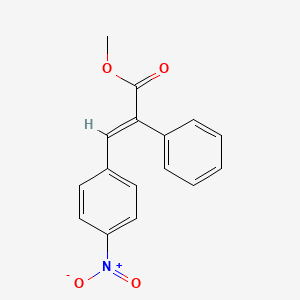
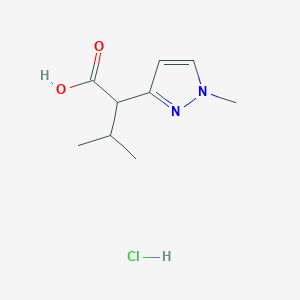
![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole](/img/structure/B2743381.png)